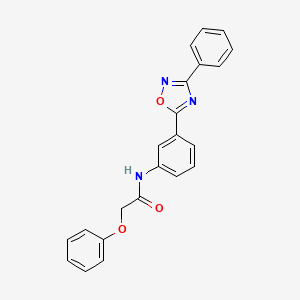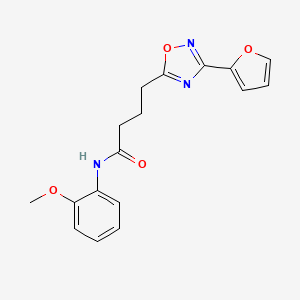
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide, also known as FOB, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of oxadiazole derivatives and is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. It also exhibits significant biological activity at relatively low concentrations. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. One potential direction is the investigation of its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the development of more efficient synthesis methods for 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. Additionally, the investigation of its potential as a scaffold for the development of new chemical compounds with improved biological activity is another potential direction for future research.
Métodos De Síntesis
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(furan-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 4-bromobutanoyl chloride to obtain 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide. This method has been reported to yield high purity and good yields.
Aplicaciones Científicas De Investigación
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Its potential as a therapeutic agent in the treatment of various diseases has also been investigated.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-24-16)14-8-5-11-23-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFDZSNNVYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

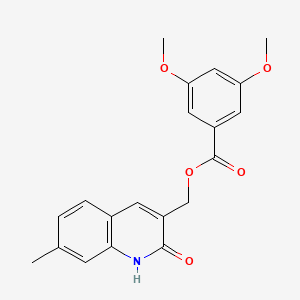
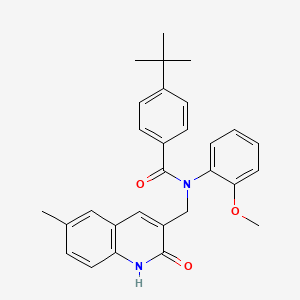
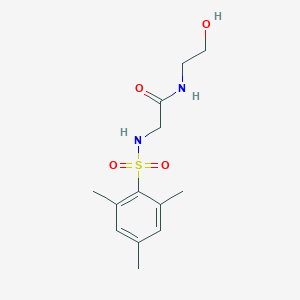
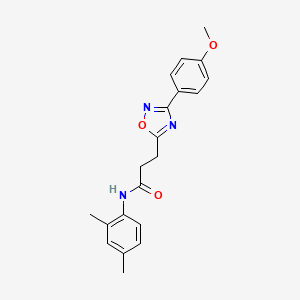

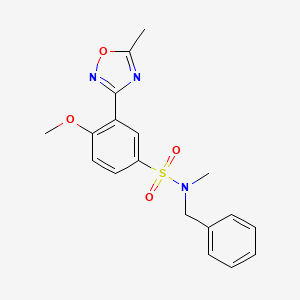
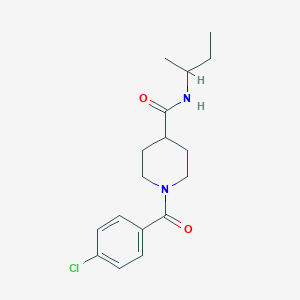

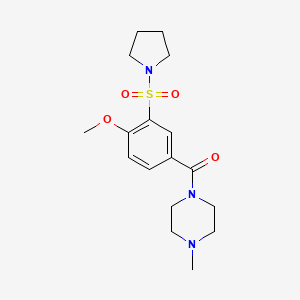
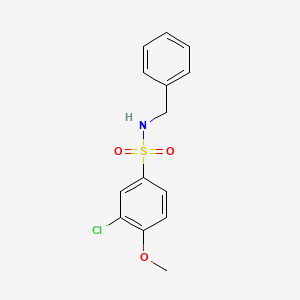
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)

